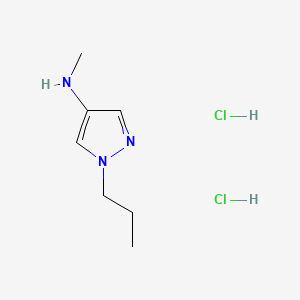
N-methyl-1-propyl-1H-pyrazol-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-propyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the nitrogen atom, a propyl group at the first carbon, and an amine group at the fourth carbon, with two hydrochloride molecules associated with it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-propyl-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 1-propyl-1H-pyrazol-4-amine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the methylation process. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to obtain the dihydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-propyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-methyl-1-propyl-1H-pyrazol-4-amine N-oxide.
Reduction: N-methyl-1-propyl-1H-pyrazol-4-amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-1-propyl-1H-pyrazol-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-propyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-amine: Similar structure but lacks the propyl group.
N-methyl-1H-pyrazol-4-amine dihydrochloride: Similar structure but lacks the propyl group.
1-propyl-1H-pyrazol-4-amine: Similar structure but lacks the methyl group.
Uniqueness
N-methyl-1-propyl-1H-pyrazol-4-amine dihydrochloride is unique due to the presence of both methyl and propyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties and applications compared to its analogs.
Properties
CAS No. |
2919954-56-4 |
|---|---|
Molecular Formula |
C7H15Cl2N3 |
Molecular Weight |
212.12 g/mol |
IUPAC Name |
N-methyl-1-propylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-3-4-10-6-7(8-2)5-9-10;;/h5-6,8H,3-4H2,1-2H3;2*1H |
InChI Key |
WEABAEYWSWYBMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















